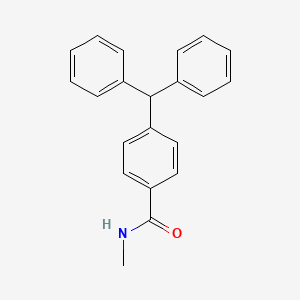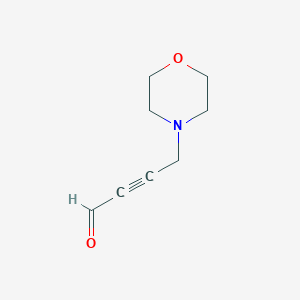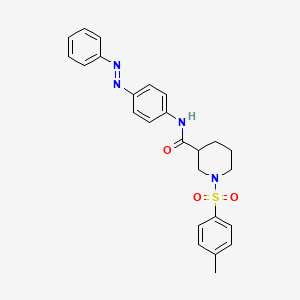
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a tosyl group and a carboxamide group, along with a phenyldiazenyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the phenyldiazenyl intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the tosyl group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the tosyl group.
Scientific Research Applications
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyldiazenyl group can participate in electron transfer reactions, while the piperidine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(phenyldiazenyl)phenol
- (E)-4-(phenyldiazenyl)phenyl methacrylate
- (E)-4-(phenyldiazenyl)phenyl)methanol
Uniqueness
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide is unique due to its combination of a phenyldiazenyl group with a tosylpiperidine carboxamide structure. This unique combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
CAS No. |
952895-97-5 |
|---|---|
Molecular Formula |
C25H26N4O3S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C25H26N4O3S/c1-19-9-15-24(16-10-19)33(31,32)29-17-5-6-20(18-29)25(30)26-21-11-13-23(14-12-21)28-27-22-7-3-2-4-8-22/h2-4,7-16,20H,5-6,17-18H2,1H3,(H,26,30) |
InChI Key |
SDQCNHXADQIGPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


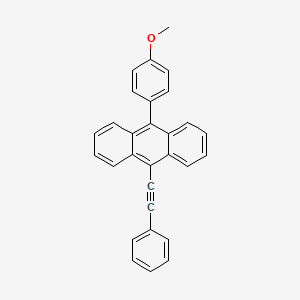
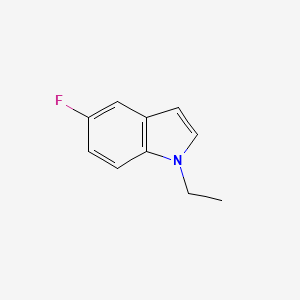
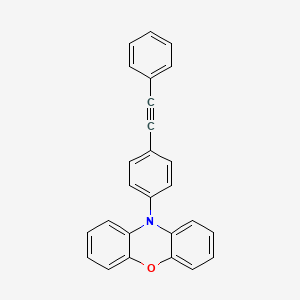
![1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14133147.png)

![(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide](/img/structure/B14133149.png)
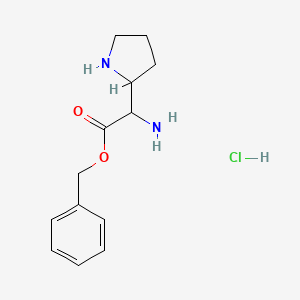
![[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B14133166.png)
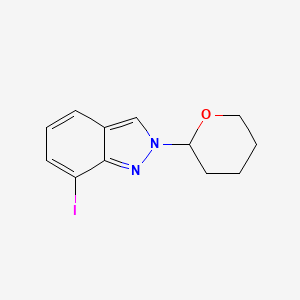

![N-[methyl-bis[(propan-2-ylideneamino)oxy]silyl]oxypropan-2-imine](/img/structure/B14133191.png)
